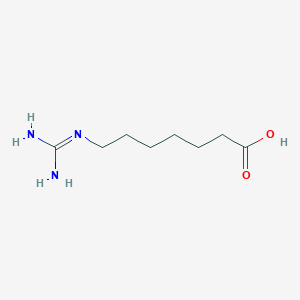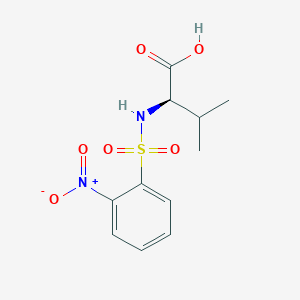![molecular formula C17H22N2O2 B8537214 Tert-butyl 6,7,8,9-tetrahydropyrido[1,2-a]indol-8-ylcarbamate](/img/structure/B8537214.png)
Tert-butyl 6,7,8,9-tetrahydropyrido[1,2-a]indol-8-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6,7,8,9-tetrahydropyrido[1,2-a]indol-8-ylcarbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a tetrahydro-pyridoindole core and a tert-butyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 6,7,8,9-tetrahydropyrido[1,2-a]indol-8-ylcarbamate typically involves multiple steps. One common method starts with the preparation of the tetrahydro-pyridoindole core through a cyclization reaction. This is followed by the introduction of the carbamic acid tert-butyl ester group via a carbamoylation reaction. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction kinetics, and purification techniques to achieve high-quality product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 6,7,8,9-tetrahydropyrido[1,2-a]indol-8-ylcarbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Tert-butyl 6,7,8,9-tetrahydropyrido[1,2-a]indol-8-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Tert-butyl 6,7,8,9-tetrahydropyrido[1,2-a]indol-8-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies have shown that it can influence neurotransmitter levels, enzyme activity, and gene expression, contributing to its diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6,7,8,9-Tetrahydro-pyrido[1,2-a]indol-8-yl)-carbamic acid methyl ester
- (6,7,8,9-Tetrahydro-pyrido[1,2-a]indol-8-yl)-carbamic acid ethyl ester
- (6,7,8,9-Tetrahydro-pyrido[1,2-a]indol-8-yl)-carbamic acid isopropyl ester
Uniqueness
Compared to its analogs, Tert-butyl 6,7,8,9-tetrahydropyrido[1,2-a]indol-8-ylcarbamate is unique due to its tert-butyl ester group, which imparts distinct physicochemical properties. This functional group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other esters may not be as effective.
Propriétés
Formule moléculaire |
C17H22N2O2 |
|---|---|
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
tert-butyl N-(6,7,8,9-tetrahydropyrido[1,2-a]indol-8-yl)carbamate |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)18-13-8-9-19-14(11-13)10-12-6-4-5-7-15(12)19/h4-7,10,13H,8-9,11H2,1-3H3,(H,18,20) |
Clé InChI |
NFSFIFHYJTYGHC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN2C(=CC3=CC=CC=C32)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


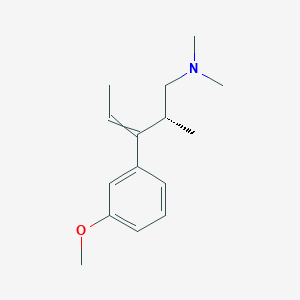
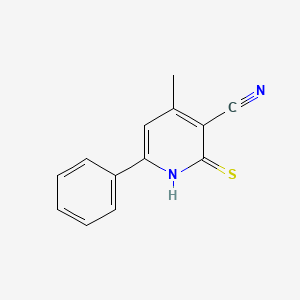
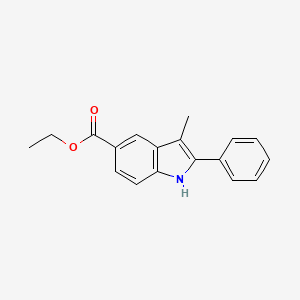
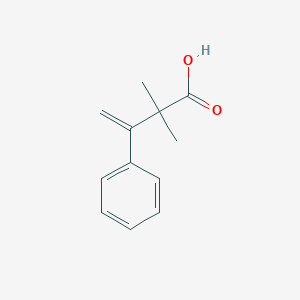
![Acetamide,n-[2-[2-(3,4-dichlorophenyl)-1h-pyrrol-1-yl]ethyl]-](/img/structure/B8537157.png)
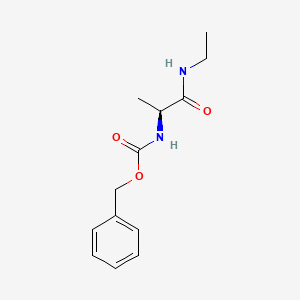
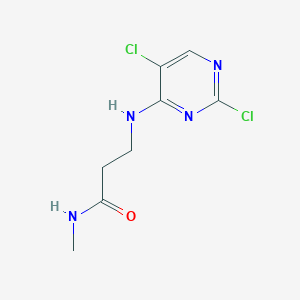
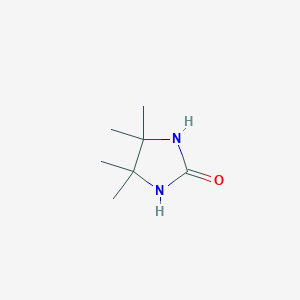
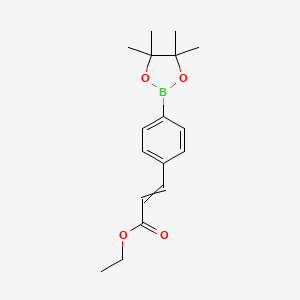
![N-[1-(Methylsulfanyl)-2-nitroethenyl]prop-2-yn-1-amine](/img/structure/B8537206.png)
![3-(1H-Pyrrol-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8537208.png)
![3-Pyridinecarboxylic acid,4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,methyl ester](/img/structure/B8537209.png)
